molecular formula C9H9BrClN3 B6285108 1-(4-bromophenyl)-1H-pyrazol-5-amine hydrochloride CAS No. 2138015-46-8

1-(4-bromophenyl)-1H-pyrazol-5-amine hydrochloride

Cat. No.: B6285108
CAS No.: 2138015-46-8
M. Wt: 274.5
InChI Key:
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Description

1-(4-bromophenyl)-1H-pyrazol-5-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pyrazole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-1H-pyrazol-5-amine hydrochloride typically involves the reaction of 4-bromoacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-1H-pyrazol-5-amine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines and other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation: Reagents such as potassium permanganate and hydrogen peroxide are used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation: Oxidized products such as nitro compounds and oxides.

    Reduction: Reduced products such as amines and hydrazines.

Scientific Research Applications

1-(4-bromophenyl)-1H-pyrazol-5-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-1H-pyrazol-5-amine hydrochloride
  • 1-(4-fluorophenyl)-1H-pyrazol-5-amine hydrochloride
  • 1-(4-methylphenyl)-1H-pyrazol-5-amine hydrochloride

Uniqueness

1-(4-bromophenyl)-1H-pyrazol-5-amine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity in substitution reactions and its ability to interact with biological targets, making it a valuable tool in various research applications.

Properties

CAS No.

2138015-46-8

Molecular Formula

C9H9BrClN3

Molecular Weight

274.5

Purity

95

Origin of Product

United States

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